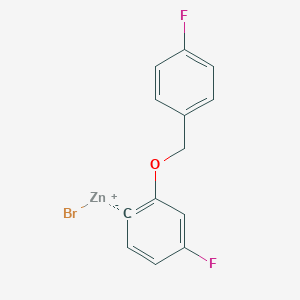
2-(4'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, such as Negishi coupling. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful intermediate in the synthesis of various fluorinated organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(4’-fluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(4’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts, with reaction conditions including a base (e.g., triethylamine) and a suitable solvent (e.g., tetrahydrofuran).
Substitution Reactions: Common reagents include halides and other nucleophiles, with reaction conditions varying depending on the desired product.
Major Products
The major products formed from reactions involving 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide are often fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorinated compounds with potential biological activity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenylzinc moiety to an electrophilic substrate, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In cross-coupling reactions, the zinc atom coordinates with the catalyst, enabling the transfer of the phenyl group to the electrophile, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylboronic acid
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylsilane
Uniqueness
Compared to similar compounds, 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. The presence of zinc enhances its nucleophilicity, making it more reactive in cross-coupling reactions compared to its magnesium and boron counterparts. Additionally, the fluorine atoms in the molecule contribute to its stability, making it a preferred choice for synthesizing fluorinated organic compounds.
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-[(4-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
LTAMPLXQAGVKIF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)OCC2=CC=C(C=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















